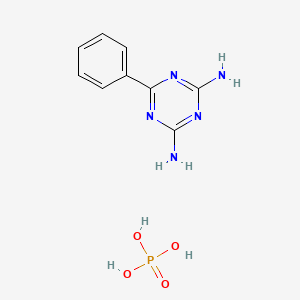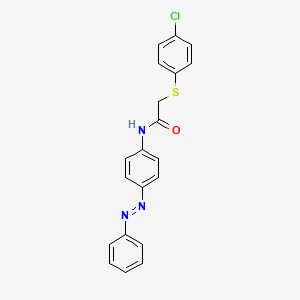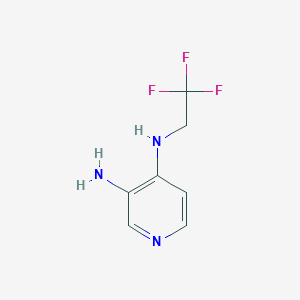
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane is a fluorinated organic compound with the molecular formula C6H5F11. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane typically involves the fluorination of hexane or its derivatives. One common method is the direct fluorination of hexane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and safety protocols to ensure the safe handling of fluorine and the efficient production of the desired compound.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although the compound is generally resistant to oxidation due to the presence of strong carbon-fluorine bonds, it can undergo oxidation under extreme conditions.
Common reagents used in these reactions include iodine, hydrogen gas, and strong oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, such as the investigation of cell membrane interactions and the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants, where its chemical inertness and low surface energy are advantageous.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane is primarily related to its chemical properties. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, the compound may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane can be compared with other perfluorinated compounds, such as:
- 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane : This compound has an additional iodine atom, which makes it more reactive in substitution reactions.
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane : This compound has more fluorine atoms, resulting in even greater chemical inertness and thermal stability.
The uniqueness of this compound lies in its specific balance of fluorine content and molecular structure, which provides a combination of desirable properties for various applications.
Eigenschaften
CAS-Nummer |
188190-34-3 |
|---|---|
Molekularformel |
C5F11CH3 C6H3F11 |
Molekulargewicht |
284.07 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane |
InChI |
InChI=1S/C6H3F11/c1-2(7,8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H3 |
InChI-Schlüssel |
PNARBYBREBHBLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


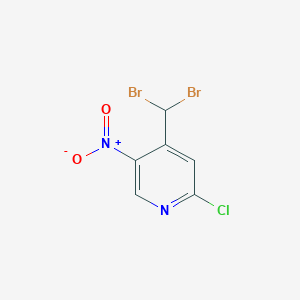
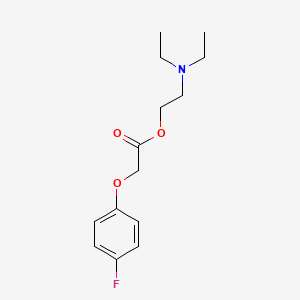
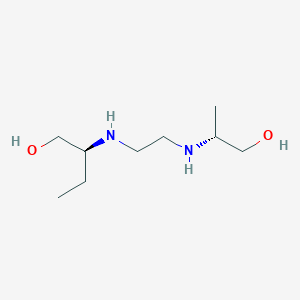
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
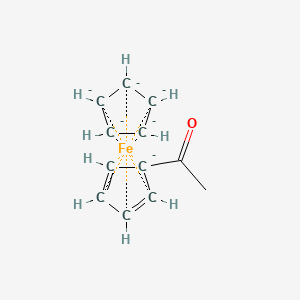

![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
